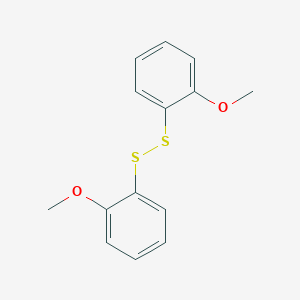
Disulfide, bis(2-methoxyphenyl)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disulfide, bis(2-methoxyphenyl) is a useful research compound. Its molecular formula is C14H14O2S2 and its molecular weight is 278.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Disulfide, bis(2-methoxyphenyl) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Disulfide, bis(2-methoxyphenyl) including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Antioxidant Activity
Research indicates that disulfides, including bis(2-methoxyphenyl), exhibit notable antioxidant properties. Studies have shown that these compounds can significantly reduce hydroperoxide accumulation and secondary carbonyl products resulting from lipid peroxidation. For instance, bis(2-methoxyphenyl) disulfide demonstrated substantial cytotoxicity against cancer cell lines such as HCT-116 and A-549, indicating its potential as an antitumor agent .
Cytotoxicity Studies
In vitro studies have reported that bis(2-methoxyphenyl) disulfide induces apoptosis in cancer cells, suggesting its application in cancer therapy. The compound's mechanism involves the generation of reactive oxygen species (ROS), leading to increased cell death in the presence of this disulfide .
Materials Science
Polymer Applications
Disulfide, bis(2-methoxyphenyl) has been explored as a component in polymer chemistry. It can serve as a stabilizing agent for nanoparticles, enhancing the dispersibility of titanium dioxide (TiO2) nanoparticles in various solvents. This property is particularly useful in applications requiring improved optical performance and stability of nanocomposites .
Synthesis of Chalcogenides
The compound also plays a role in the synthesis of unsymmetrical chalcogenides via visible-light-promoted reactions. These reactions involve the use of dimsyl anion as a reagent to facilitate the formation of aryl radicals from aryl halides, which can lead to new materials with unique electronic properties .
Case Studies
Propiedades
Número CAS |
13920-94-0 |
|---|---|
Fórmula molecular |
C14H14O2S2 |
Peso molecular |
278.4 g/mol |
Nombre IUPAC |
1-methoxy-2-[(2-methoxyphenyl)disulfanyl]benzene |
InChI |
InChI=1S/C14H14O2S2/c1-15-11-7-3-5-9-13(11)17-18-14-10-6-4-8-12(14)16-2/h3-10H,1-2H3 |
Clave InChI |
USHOSLIEBCEAIY-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1SSC2=CC=CC=C2OC |
SMILES canónico |
COC1=CC=CC=C1SSC2=CC=CC=C2OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















